N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(17-5-2-10-26-17)20-15-4-1-3-14(13-15)16-6-7-18(22-21-16)23-8-11-25-12-9-23/h1-7,10,13H,8-9,11-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGBHPRMKLGWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinopyridazine moiety: This step involves the reaction of a pyridazine derivative with morpholine under controlled conditions.
Coupling with the phenyl group: The final step involves the coupling of the furan ring with the morpholinopyridazine moiety and the phenyl group using a suitable coupling reagent such as palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes acid- or base-catalyzed hydrolysis under controlled conditions:
-
Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, leading to cleavage into furan-2-carboxylic acid and 3-(6-morpholinopyridazin-3-yl)aniline. Reaction conditions typically involve HCl (6M) at 80–100°C for 6–12 hours.
-
Basic hydrolysis : NaOH (2–4M) at elevated temperatures yields the corresponding carboxylate salt.
Key Data :
| Condition | Reagents | Yield (%) | Byproducts |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, 80°C, 8h | 72 | Aniline derivative |
| Basic (NaOH) | 4M NaOH, 90°C, 6h | 65 | Sodium carboxylate |
Functionalization of the Morpholine Group
The morpholine ring exhibits reactivity at both nitrogen and oxygen centers:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylmorpholine derivatives. For example, treatment with methyl iodide in DMF at 60°C produces the N-methylated analog with 85% efficiency .
-
Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) induce ring opening, forming linear amines. This reaction is highly solvent-dependent, with THF providing optimal results .
Modification Impact :
| Substituent | Solubility (FaSSIF, μg/mL) | Metabolic Stability (Cl₍ᵢ₎, mL/min/g) |
|---|---|---|
| Morpholine (base) | 12 | 0.8 |
| N-Methyl | 18 | 1.2 |
| Piperidine | 9 | 1.5 |
Data adapted from scaffold-hopping studies on related analogs .
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan undergoes regioselective substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the furan ring (yield: 58%) .
-
Halogenation : Bromination with Br₂ in CCl₄ produces 5-bromofuran derivatives (yield: 63%).
Reactivity Trends :
-
Positional preference: 5 > 4 > 3 (furyl numbering).
-
Electron-withdrawing groups on the phenyl ring reduce furan's reactivity.
Oxidation Reactions
The furan ring is susceptible to oxidative degradation:
-
Peracid Oxidation : mCPBA (meta-chloroperbenzoic acid) in DCM converts the furan to a γ-lactone intermediate (yield: 45%).
-
Ozonolysis : Cleaves the furan ring to form diketone derivatives under reductive workup conditions (Zn/HOAc) .
Cross-Coupling Reactions
The pyridazine moiety participates in metal-catalyzed couplings:
-
Suzuki-Miyaura : Pd(PPh₃)₄ facilitates coupling with arylboronic acids at the 3-position of pyridazine (yield: 50–70%) .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd₂(dba)₃/Xantphos catalysis .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
Scientific Research Applications
Anticancer Activity
One significant application of N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is its anticancer potential. Research has shown that compounds with similar structures exhibit cytoprotective effects against carcinogenic agents. For instance, studies have demonstrated that derivatives of furan-2-carboxamide can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .
Case Study: Cytoprotective Effects
A study investigating the cytoprotective effects of related compounds revealed that pretreatment with certain furan derivatives significantly reduced DNA damage induced by carcinogens. The mechanism involved the modulation of oxidative and nitrosative stress pathways, suggesting a protective role against cellular damage .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens, indicating their potential as new antimicrobial agents.
Data Table: Antimicrobial Activity
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
This table summarizes findings from various studies where furan derivatives demonstrated significant antimicrobial activity, thereby supporting their potential use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are another area of interest. Research indicates that compounds with similar structures can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Case Study: NF-κB Inhibition
In vitro studies have shown that certain furan derivatives act as NF-κB inhibitors, leading to decreased expression of pro-inflammatory cytokines. This suggests a therapeutic potential for inflammatory diseases, including arthritis and other chronic conditions .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Compounds in this class have been investigated for their ability to modulate neuroinflammation, which is implicated in various neurodegenerative diseases.
Data Table: Neuroprotective Studies
| Study | Model | Outcome |
|---|---|---|
| Study 1 | Mouse model of Alzheimer's disease | Reduced amyloid plaque formation |
| Study 2 | In vitro microglial activation model | Decreased release of inflammatory mediators |
These findings highlight the potential for developing furan derivatives as therapeutic agents for neurodegenerative disorders .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for its application as a drug candidate. Studies have focused on the compound's solubility, metabolic stability, and bioavailability.
Table: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Solubility (FaSSIF) | >100 µM |
| Intrinsic Clearance (Cl_i) | <0.5 mL/min/g |
| Bioavailability (predicted) | Moderate |
These metrics suggest that while the compound shows promise, further optimization may be necessary to enhance its pharmacological profile for clinical applications .
Mechanism of Action
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s structural analogs differ in core heterocycles, substituents, and linker groups. Key comparisons include:
Key Observations :
- Morpholino vs.
- Linker Effects : The pyridazine-phenyl linker may enhance rigidity and binding affinity compared to simpler phenyl linkers in compounds like 3p .
Antimycobacterial Activity ():
- Furan-2-carboxamide derivatives (e.g., 7o) exhibit activity against Mycobacterium tuberculosis (MIC = 2.5–5 μg/mL). Chloro substituents on the phenyl ring (7h–j) enhance activity, while nitro groups (7m) abolish it .
- The morpholino-pyridazine group in the target compound may shift the mechanism toward kinase inhibition rather than antimicrobial action, as morpholino is common in kinase-targeted drugs .
Kinase Inhibition ():
- Analogs like N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxoindol-5-yl]furan-2-carboxamide (76) show TLK2 inhibition, with IC₅₀ values in the nanomolar range. The pyridazine core in the target compound may mimic indole-based scaffolds, optimizing ATP-binding pocket interactions .
- Patent compounds () with morpholino-pyridazine motifs (e.g., EP 4 374 877 A2) target kinases like TLK2, suggesting similar applications for the target compound .
Key Research Findings
Substituent Impact: Bulky groups (e.g., cyclohexyl) reduce activity, while halogens (Cl, F) maintain or enhance it. The morpholino group balances bulk and polarity, optimizing target engagement .
Heterocycle Replacement : Replacing pyridazine with thiophene (7n) retains antimycobacterial activity but may reduce kinase affinity due to altered electronic properties .
Thermodynamic Stability: The morpholino group’s electron-donating nature stabilizes the pyridazine core, as evidenced by consistent HRMS data in analogs .
Biological Activity
N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a morpholinopyridazine moiety, and a phenyl group. Its molecular formula is , with a molecular weight of approximately 342.37 g/mol. The structural complexity allows for diverse interactions within biological systems.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biochemical pathways. Compounds with similar structures have shown activity against specific enzymes and receptors, suggesting that this compound may also act as an inhibitor or modulator in target pathways.
Potential Targets
- Proteasome Inhibition : Similar furan derivatives have been identified as proteasome inhibitors, which are crucial for regulating protein degradation and cellular homeostasis.
- PDE10A Inhibition : Research indicates that related compounds can inhibit phosphodiesterase 10A (PDE10A), which is involved in signaling pathways relevant to neurodegenerative diseases and metabolic disorders like Type II diabetes .
Biological Activity
This compound has been studied for various biological activities:
Anticancer Properties
Studies have shown that furan derivatives exhibit cytotoxic effects against different cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis or inhibit tumor growth through various pathways.
Antimicrobial Activity
Research indicates potential antimicrobial properties, making it a candidate for further development against bacterial infections. Compounds with similar structures have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens .
Research Findings
Recent studies have highlighted the compound's promising profiles in preclinical models:
- Antiviral Activity : In vitro studies suggest that the compound can inhibit viral replication, similar to other derivatives tested against viral pathogens.
- In Vivo Efficacy : Animal models have shown that the compound possesses favorable pharmacokinetic properties, with effective dosage ranges established for therapeutic applications .
Case Studies
- Visceral Leishmaniasis : A scaffold-hopping strategy led to the identification of this compound as a preclinical candidate for treating visceral leishmaniasis. It exhibited significant efficacy in mouse models, demonstrating an ED90 of 16 mg/kg when dosed orally .
- Type II Diabetes : The compound's potential as a PDE10A inhibitor suggests it could be beneficial in managing Type II diabetes by modulating cellular signaling pathways involved in glucose metabolism .
Comparative Analysis
Q & A
Q. 1.1. What experimental methodologies are recommended for structural elucidation of N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide?
To determine the crystal structure and confirm stereochemistry, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation or vapor diffusion.
- Data collection using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure refinement using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution), which are robust for small-molecule crystallography .
- Validation of bond lengths, angles, and torsion angles against databases (e.g., Cambridge Structural Database).
For NMR characterization, use 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals in the aromatic and morpholine regions. Assign peaks using deuterated DMSO or CDCl₃ as solvents.
Q. 1.2. How can researchers synthesize this compound with high purity?
A validated synthesis route involves:
Suzuki-Miyaura coupling : React 3-bromo-6-morpholinopyridazine with 3-aminophenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system at 130°C under inert conditions .
Amide coupling : Treat the resulting intermediate with furan-2-carbonyl chloride in the presence of Hünig’s base (DIPEA) in dry THF.
Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity, confirmed by LC-MS and ¹H/¹³C NMR .
Advanced Research Questions
Q. 2.1. How can molecular docking studies evaluate the binding affinity of this compound to viral targets?
Methodology :
- Target selection : Identify viral proteins (e.g., MPXV DNA polymerase) from structural databases (PDB).
- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G*).
- Docking software : Use AutoDock Vina or Glide (Schrödinger) with flexible residues in the binding pocket.
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with known inhibitors and assess binding poses (e.g., hydrogen bonds with Asp623, hydrophobic interactions with Tyr409) .
- MD simulations : Run 100 ns simulations in GROMACS to validate stability (RMSD < 2 Å) and ligand-protein interactions .
Q. 2.2. What strategies are effective for structure-activity relationship (SAR) optimization of this compound?
Key SAR approaches include:
- Core modifications : Replace the pyridazine ring with pyrimidine or triazine to assess impact on potency.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring’s para-position to enhance metabolic stability.
- Bioisosteric replacement : Substitute morpholine with thiomorpholine or piperazine to modulate solubility.
- In vitro testing : Screen analogues in viral replication assays (e.g., plaque reduction neutralization tests) and compare EC₅₀ values (e.g., EC₅₀ = 0.8 μM for lead compound vs. 3.2 μM for parent) .
Q. 2.3. How can researchers resolve contradictions between computational docking predictions and in vitro assay results?
Resolution steps :
Re-evaluate docking parameters : Adjust protonation states (e.g., using Epik) or include explicit water molecules.
Orthogonal assays : Validate binding via surface plasmon resonance (SPR) to measure kinetic constants (KD).
Crystallography : Co-crystallize the compound with the target protein to confirm binding mode (e.g., PDB ID 7XYZ).
Biological replicates : Repeat assays under varied conditions (e.g., pH, temperature) to rule out experimental artifacts .
Q. 2.4. What in vitro models are suitable for assessing the compound’s cytoprotective effects?
Methodology :
- Cell lines : Use CCD-18Co human colon fibroblasts or HepG2 cells exposed to oxidative stressors (e.g., 4-nitroquinoline 1-oxide).
- Viability assays : MTT or PrestoBlue to measure IC₅₀ (e.g., 12.5 μM vs. 25 μM for control).
- ROS detection : Employ DCFH-DA fluorescence or ELISA for 8-OHdG levels.
- Pathway analysis : Western blotting for Nrf2/KEAP1 or caspase-3 activation .
Q. 2.5. How can metabolic stability and CYP450 inhibition be profiled for this compound?
Protocol :
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS (t1/2 = 45 min).
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate IC₅₀.
- Metabolite ID : High-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at morpholine ring) .
Q. 2.6. What toxicity screening approaches are recommended prior to in vivo studies?
Tiered screening :
Acute toxicity : 48-h zebrafish embryo assay (LC₅₀ > 100 μM).
Genotoxicity : Ames test (TA98/TA100 strains) ± S9 metabolic activation.
Organ-specific toxicity :
- Hepatotoxicity : ALT/AST release in HepaRG cells.
- Cardiotoxicity : hERG channel inhibition via patch-clamp (IC₅₀ > 30 μM).
Maximum tolerated dose (MTD) : 28-day repeat-dose study in rodents (e.g., 200 mg/kg/day) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
